molecular formula C13H14BrNO2S B14395567 tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate CAS No. 89564-06-7

tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate

Cat. No.: B14395567
CAS No.: 89564-06-7
M. Wt: 328.23 g/mol
InChI Key: ZVLWFITXXLHNET-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate is an organic compound that features a tert-butyl group, a bromine atom, and a benzothiophene moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like tetrahydrofuran (THF) at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps often include recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can modify the functional groups on the benzothiophene ring .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .

Biology and Medicine

In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with therapeutic applications .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various applications, including the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and benzothiophene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-bromo-1-benzothiophen-3-yl)carbamate is unique due to the specific position of the bromine atom on the benzothiophene ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with other molecules. The presence of the tert-butyl carbamate group also adds to its distinct chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

89564-06-7

Molecular Formula

C13H14BrNO2S

Molecular Weight

328.23 g/mol

IUPAC Name

tert-butyl N-(2-bromo-1-benzothiophen-3-yl)carbamate

InChI

InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-10-8-6-4-5-7-9(8)18-11(10)14/h4-7H,1-3H3,(H,15,16)

InChI Key

ZVLWFITXXLHNET-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC2=CC=CC=C21)Br

Origin of Product

United States

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